N1-(2-chlorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide is a synthetic organic compound characterized by its complex structure and potential applications in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 346.4 g/mol. This compound belongs to the class of oxalamides, which are derivatives of oxalic acid and amines, known for their diverse biological activities and applications in drug development.
This compound can be sourced from various chemical suppliers and is classified under organic compounds with potential pharmaceutical applications. The specific structure allows it to interact with biological systems, making it a subject of interest in research related to drug discovery and development.
The synthesis of N1-(2-chlorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide typically involves several steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are optimized to maximize yield and purity.
The molecular structure of N1-(2-chlorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide can be represented using various notations:
C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NCC3=CC=ClC3)O
RZLPMKMSSCFEBM-UHFFFAOYSA-N
This structure features a central oxalamide group flanked by a chlorophenyl group and a dihydrobenzofuran moiety, contributing to its unique chemical properties.
N1-(2-chlorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide can participate in several chemical reactions due to its functional groups:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0